molecular formula C11H13NO5S B2931081 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 16257-76-4

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2931081
CAS No.: 16257-76-4
M. Wt: 271.29
InChI Key: WHJVNTOKMOUOMI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method is the base-mediated coupling reaction, where benzenesulfonyl azides react with proline in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfonyl chlorides.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted sulfonamides and sulfonyl derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antibacterial, antitumor, and antiviral properties. It has shown potential in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid with similar chemical properties but lacks the pyrrolidine and carboxylic acid functionalities.

    p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group on the benzene ring.

    Sulfanilic acid: Contains an amino group instead of the hydroxypyrrolidine and carboxylic acid groups.

Uniqueness

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of sulfonyl, hydroxypyrrolidine, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-8-6-10(11(14)15)12(7-8)18(16,17)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVNTOKMOUOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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